(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the 3-Chloropyridin-4-yl ether: This step involves the reaction of 3-chloropyridine with an appropriate piperidine derivative under basic conditions to form the ether linkage.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a suitable precursor such as thiosemicarbazide and a methylating agent.
Final Coupling Reaction: The final step involves coupling the intermediate products to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the thiadiazole moiety.
Reduction: Reduction reactions could target the carbonyl group or the pyridine ring.
Substitution: The chloropyridine ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, it could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
Pathway Interference: Disrupting or enhancing specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropyridin-4-yl)piperidine derivatives: These compounds share the chloropyridine and piperidine moieties.
Thiadiazole derivatives: Compounds with the thiadiazole ring structure.
Uniqueness
The uniqueness of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone lies in its combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-9-13(22-18-17-9)14(20)19-6-2-3-10(8-19)21-12-4-5-16-7-11(12)15/h4-5,7,10H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEKZNNNPSLECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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